molecular formula C15H18F3NO3 B3032468 Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1951439-30-7

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B3032468
CAS No.: 1951439-30-7
M. Wt: 317.30
InChI Key: QBMJXNIZYDIUTM-CHWSQXEVSA-N
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Description

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H18F3NO3 and its molecular weight is 317.30. The purity is usually 95%.
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Scientific Research Applications

Microbial Reduction and Enantioselectivity

The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a related compound, by Candida parapsilosis and Pichia methanolica results in the production of ethyl cis-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivity. This process is significant for the stereoselective synthesis of complex organic compounds (Guo, Patel, Corbett, Goswami, & Patel, 2006).

Asymmetric Synthesis

Cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for synthesizing potent protein kinase inhibitors, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This method suggests potential for industrial application (Hao, Liu, Zhang, & Chen, 2011).

Synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic Acid

The synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid from 4-(hydroxymethyl) pyridine demonstrates the versatility of piperidine derivatives in organic synthesis. The unambiguous assignment of the cis configuration highlights the importance of stereochemistry in chemical synthesis (Hadri & Leclerc, 1993).

Mimicking Ergot Alkaloids and Synthetic Piperidine Drugs

The synthesis of pharmacologically interesting 2,5-substituted piperidines from cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate demonstrates the compound's relevance in mimicking ergot alkaloids and synthetic piperidine drugs, which are important in medical research (Branden, Compernolle, & Hoornaert, 1992).

Synthesis of cis-3, 4-Disubstituted Piperidine Compounds

cis-3, 4-Disubstituted piperidine compounds have been synthesized for use in the total synthesis of corynantheidol and quinine. This illustrates the compound's utility in the synthesis of complex natural products (Imanishi, Inoue, Wada, & Hanaoka, 1983).

Properties

IUPAC Name

benzyl (2S,3R)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)12-7-4-8-19(13(12)9-20)14(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,20H,4,7-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJXNIZYDIUTM-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112937
Record name 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-30-7
Record name 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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